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Compound of Interest

Compound Name: Tetrapeptide-30

Cat. No.: B15577717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetrapeptide-30, with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK),

is a synthetic peptide that has garnered significant interest in the fields of dermatology and

cosmetology for its skin-lightening and anti-inflammatory properties. It is known to effectively

reduce hyperpigmentation by inhibiting the key enzymes involved in melanin synthesis and

interfering with the signaling pathways that lead to melanogenesis.[1][2] These application

notes provide detailed protocols for the chemical synthesis and purification of Tetrapeptide-30,

intended for research and development purposes.

Principle and Strategy
The synthesis of Tetrapeptide-30 is most efficiently achieved through Solid-Phase Peptide

Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves

the stepwise addition of amino acids to a growing peptide chain that is covalently attached to

an insoluble solid support (resin). The Fmoc protecting group on the N-terminus of the amino

acid is removed with a mild base, and the next Fmoc-protected amino acid is then coupled.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is

cleaved from the resin and all side-chain protecting groups are removed simultaneously using

a strong acid cocktail. Purification is typically performed using Reversed-Phase High-

Performance Liquid Chromatography (RP-HPLC).
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Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
Tetrapeptide-30 (PKEK)
This protocol describes the manual synthesis of Tetrapeptide-30 on a 0.1 mmol scale using

Fmoc chemistry.

1.1. Materials and Reagents:

Fmoc-Lys(Boc)-Wang resin (or similar, pre-loaded with the first amino acid)

Fmoc-Glu(OtBu)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Pro-OH

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water (HPLC grade)

Diethyl ether (cold)

Solid-phase synthesis vessel with a sintered glass filter
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Shaker or vortexer

1.2. Resin Preparation and Swelling:

Weigh 150-200 mg of Fmoc-Lys(Boc)-Wang resin (loading capacity of 0.5-0.7 mmol/g) and

place it into the synthesis vessel.

Add 5 mL of DMF to the resin.

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

Drain the DMF through the filter.

1.3. Stepwise Amino Acid Coupling Cycle (repeated for each amino acid):

1.3.1. Fmoc Deprotection:

Add 5 mL of 20% piperidine in DMF to the resin.

Agitate for 5 minutes.

Drain the solution.

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

1.3.2. Amino Acid Coupling (for Glu, Lys, and Pro in sequence):

In a separate vial, dissolve the next Fmoc-amino acid (0.5 mmol, 5 equivalents), DIC (0.5

mmol, 5 equivalents), and OxymaPure® (0.5 mmol, 5 equivalents) in 3 mL of DMF.

Pre-activate the mixture for 5-10 minutes at room temperature.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
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1.4. Monitoring the Synthesis:

The completion of the coupling and deprotection steps can be monitored using the Kaiser test.

A small sample of the resin beads is taken after the coupling step. A blue color indicates the

presence of free primary amines and an incomplete reaction. A yellow/colorless result indicates

a complete reaction. Note: The Kaiser test is not reliable for monitoring the coupling to a

secondary amine like Proline.

1.5. Final Fmoc Deprotection:

After coupling the final amino acid (Fmoc-Pro-OH), perform a final deprotection step as

described in section 1.3.1 to yield the free N-terminal peptide on the resin.

1.6. Cleavage and Side-Chain Deprotection:

Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of

nitrogen.

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. For 5 mL of cocktail, use

4.75 mL of TFA, 125 µL of TIS, and 125 µL of H₂O.

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with an additional 1 mL of TFA and combine the filtrates.

1.7. Peptide Precipitation and Isolation:

Add the collected TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold

diethyl ether.

A white precipitate of the crude peptide should form.

Place the tube in an ice bath for 30 minutes to maximize precipitation.

Centrifuge the mixture at 3000-4000 rpm for 10 minutes.
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Carefully decant the ether.

Wash the peptide pellet with 20 mL of cold diethyl ether and centrifuge again. Repeat this

step twice.

After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a

vacuum desiccator.

Protocol 2: Purification of Tetrapeptide-30 by RP-HPLC
2.1. Materials and Reagents:

Crude Tetrapeptide-30

Water (HPLC grade)

Acetonitrile (ACN, HPLC grade)

Trifluoroacetic acid (TFA, HPLC grade)

Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 100 Å pore size,

250 x 21.2 mm)

Analytical RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size,

250 x 4.6 mm)

Lyophilizer

2.2. Preparation of Mobile Phases:

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

2.3. Analytical HPLC Analysis of Crude Peptide:

Dissolve a small amount of the crude peptide in Mobile Phase A (approximately 1 mg/mL).

Inject 10-20 µL onto the analytical column.
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Run a linear gradient of 5-50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

Monitor the elution profile at 214 nm and 280 nm.

Identify the main peak corresponding to Tetrapeptide-30 and determine its retention time.

2.4. Preparative HPLC Purification:

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

Inject the solution onto the preparative column.

Run a gradient based on the analytical results, typically a shallow gradient around the elution

point of the peptide (e.g., 10-30% Mobile Phase B over 40-60 minutes) at a flow rate of 10-

20 mL/min.

Collect fractions corresponding to the main peptide peak.

2.5. Purity Analysis of Fractions:

Analyze the collected fractions using analytical HPLC to determine their purity.

Pool the fractions with the desired purity (typically >95%).

2.6. Lyophilization:

Freeze the pooled pure fractions at -80°C.

Lyophilize the frozen solution to obtain the purified Tetrapeptide-30 as a white, fluffy powder.

Data Presentation
Table 1: Summary of Synthesis and Purification Data for Tetrapeptide-30
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Parameter Expected Value

Synthesis Scale 0.1 mmol

Crude Peptide Yield 60-80%

Crude Peptide Purity (by HPLC) 50-70%

Purified Peptide Yield 20-40% (overall)

Final Purity (by HPLC) >98%

Molecular Weight (Monoisotopic) 500.29 g/mol

Observed Mass (ESI-MS) 501.3 ([M+H]⁺)
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Caption: Experimental workflow for the synthesis and purification of Tetrapeptide-30.

Signaling Pathway of Tetrapeptide-30 in Melanocytes
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Caption: Signaling pathway of Tetrapeptide-30 in inhibiting melanogenesis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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